1,2-Dimethyl-6-nitro-9H-pyrido(3,4-b)indolium iodide
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Overview
Description
6-Nitroharman methiodide is a quaternary ammonium compound derived from harman, a naturally occurring beta-carboline alkaloid. The compound is characterized by the presence of a nitro group at the 6-position of the harman structure and a methiodide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroharman methiodide typically involves the nitration of harman followed by quaternization with methyl iodide. The nitration process introduces a nitro group at the 6-position of the harman molecule. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-nitroharman is then subjected to quaternization by reacting with methyl iodide in an appropriate solvent, such as methanol, to form 6-Nitroharman methiodide.
Industrial Production Methods
Industrial production of 6-Nitroharman methiodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Nitroharman methiodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methiodide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide or other alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-aminoharman derivatives.
Reduction: Various reduced forms of harman derivatives.
Substitution: Formation of different quaternary ammonium salts depending on the nucleophile used.
Scientific Research Applications
6-Nitroharman methiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitroharman methiodide involves its interaction with various molecular targets. The nitro group and the quaternary ammonium structure allow the compound to interact with biological membranes and proteins. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
6-Nitroharman: Lacks the quaternary ammonium group but shares the nitro group at the 6-position.
Harman: The parent compound without any nitro or methiodide groups.
6-Aminoharman: A reduced form of 6-Nitroharman with an amino group instead of a nitro group.
Uniqueness
6-Nitroharman methiodide is unique due to the presence of both the nitro group and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
102207-61-4 |
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Molecular Formula |
C13H14IN3O2 |
Molecular Weight |
371.17 g/mol |
IUPAC Name |
1,2-dimethyl-6-nitro-4a,9-dihydropyrimido[6,1-a]isoindol-10-ium;iodide |
InChI |
InChI=1S/C13H14N3O2.HI/c1-9-14(2)6-5-13-12-7-11(16(17)18)4-3-10(12)8-15(9)13;/h3-7,13H,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CWIHLYORDQSUAE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+]2CC3=C(C2C=CN1C)C=C(C=C3)[N+](=O)[O-].[I-] |
Origin of Product |
United States |
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